Ibrutinib functions as an irreversible inhibitor of BTK [, , , , , , , , , ]. By covalently binding to the BTK enzyme, it disrupts downstream B-cell receptor signaling pathways crucial for B-cell survival, proliferation, and trafficking [, , , , , , , , , ]. This mechanism has been shown to induce apoptosis in malignant B-cells and inhibit their migration to lymphoid tissues, effectively controlling disease progression [, , , , , , , , , ]. Research also highlights its role in modulating cellular metabolism, specifically lipid metabolism in chronic lymphocytic leukemia (CLL) cells [].
The emergence of Ibrutinib resistance poses a significant challenge in the treatment of B-cell malignancies. Researchers utilize Ibrutinib to explore resistance mechanisms, identify potential biomarkers for resistance prediction, and develop strategies to overcome resistance [, , , , , , ].
Research explores combining Ibrutinib with other therapeutic agents to enhance its efficacy and potentially overcome resistance [, , , ]. This includes combinations with other targeted therapies, chemotherapeutic agents, and monoclonal antibodies [, , , ].
Studies demonstrate Ibrutinib's impact on cellular metabolism in CLL, suggesting its potential as a tool for understanding metabolic reprogramming in cancer cells and identifying novel metabolic vulnerabilities for therapeutic targeting [, ].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: